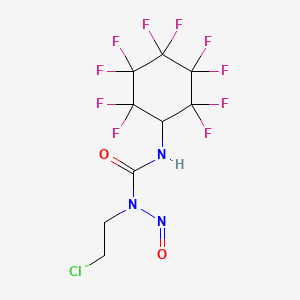
Yunnandaphninine G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Yunnandaphninine G involves complex organic reactions. The primary synthetic route includes the isolation of the compound from the plant Daphniphyllum yunnanense using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the purity and stability of the compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from the plant source, followed by purification using chromatographic techniques. The scalability of this process is currently under research to meet the growing demand for this compound in various applications.
化学反应分析
Types of Reactions
Yunnandaphninine G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
科学研究应用
Yunnandaphninine G has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary research suggests that this compound may have therapeutic potential in treating various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: The compound is explored for its potential use in developing new materials and chemical products.
作用机制
The mechanism of action of Yunnandaphninine G involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
相似化合物的比较
Yunnandaphninine G is part of a family of alkaloids isolated from the Daphniphyllum genus. Similar compounds include Yunnandaphninine F and other Daphniphyllum alkaloids Compared to these compounds, this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits
属性
分子式 |
C30H47NO3 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC 名称 |
2-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3 |
InChI 键 |
RBVPIMQHYHLJGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


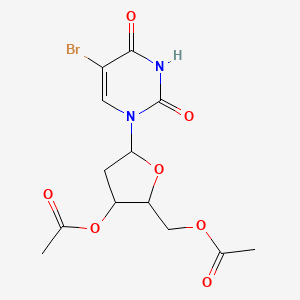
![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)
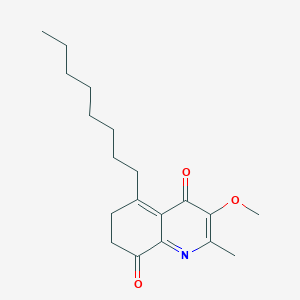
![6-(Furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12321293.png)
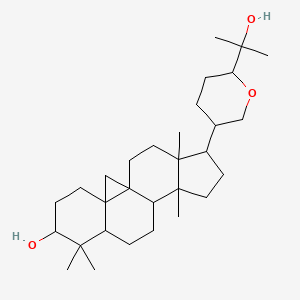

![6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12321317.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
![(3beta,5beta,11alpha)-3-[(7-Carboxy-1-oxoheptyl)oxy]-11,14-dihydroxy-12-oxo-bufa-20,22-dienolide](/img/structure/B12321337.png)

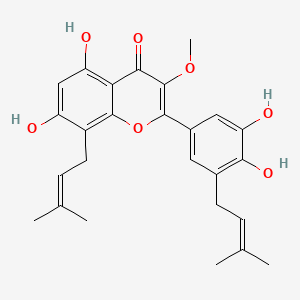
![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
